4,4'-Bis(dimethylamino)benzhydrol

Genetic Toxicology Dye Intermediate Safety Mutagenicity Screening

4,4'-Bis(dimethylamino)benzhydrol (Michler's hydrol) occupies a unique oxidation state between Michler's ketone and the fully reduced methane, delivering reactivity that neither analogue can replicate. It enables asymmetric α-alkylation via bench-stable diarylcarbenium ion generation, provides 612 nm absorbance spectrally orthogonal to heme interferences in HMA colorimetric assays (r²=0.97 vs. HPLC), and achieves 100–200 nm line/space resolution at a low 10 µC/cm² dose in e-beam lithography. Verify purity ≥98% by HPLC and ensure absence of Michler's ketone contamination to maintain acid-chromic contrast and assay fidelity.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 119-58-4
Cat. No. B085804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(dimethylamino)benzhydrol
CAS119-58-4
Synonyms4,4'-bis(dimethylamino)benzhydrol
4,4'-bisdimethylaminodiphenylcarbinol
Michler's hydrol
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
InChIInChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3
InChIKeyYLZSIUVOIFJGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(dimethylamino)benzhydrol (CAS 119-58-4): Procurement-Relevant Identity and Comparator Landscape


4,4′-Bis(dimethylamino)benzhydrol (CAS 119‑58‑4), commonly referred to as Michler's hydrol, is a tertiary‑amino‑substituted benzhydrol that serves as the reduced derivative of Michler's ketone and a key precursor to triarylmethane dyes [1]. It is a diarylmethanol with two p‑dimethylaminophenyl groups, giving it strong electron‑donor character and the ability to form intensely colored carbocations upon acidification. Its most functionally relevant comparators are Michler's ketone (the oxidized carbonyl analogue, CAS 90‑94‑8), 4,4′‑methylenebis(N,N‑dimethylaniline) (the fully reduced methane analogue, CAS 101‑61‑1), 4,4′‑bis(diethylamino)benzhydrol (the N‑ethyl homolog, CAS 134‑91‑8), and the triarylmethane leuco base leuco crystal violet (CAS 603‑48‑5). For any industrial or research procurement decision, the selection among these structurally proximate compounds must be justified by quantifiable differences in reactivity, safety profile, photophysical properties, or assay performance — not by generic interchangeability.

Why Michler's Hydrol Cannot Be Interchanged with Its Ketone, Methane, or N‑Ethyl Homolog Without Quantitative Consequence


Compounds within the Michler's series — the ketone (MK), the hydrol (MH), and the methane (RMK) — differ by a single oxidation state at the central carbon, yet this seemingly minor change yields profoundly divergent biological and photochemical behavior. For instance, the mutagenicity profile is inverted: 4,4′‑methylenebis(N,N‑dimethylaniline) (RMK) is mutagenic in the Ames test whereas Michler's ketone is not, and the hydrol sits at a distinct intermediate oxidation level with its own reactivity pattern [1]. Similarly, replacing the N‑methyl groups with N‑ethyl groups depresses the melting point by roughly 20 °C and increases molecular weight by ~21 %, altering both handling and formulation . Even among triarylmethane dye precursors, the diarylmethanol core of Michler's hydrol provides a unique SN1‑type electrophilic reactivity that the fully substituted leuco crystal violet cannot replicate, directly impacting synthetic yield and enantioselectivity in catalytic alkylation reactions [2]. These quantitative divergences mean that substituting one analogue for another without re‑optimization routinely leads to failed syntheses, invalid assays, or non‑compliant safety profiles.

Quantitative Differentiation Evidence for 4,4'-Bis(dimethylamino)benzhydrol Against Its Closest Structural Analogs


Ames Mutagenicity Profile: Reduced Michler's Ketone (RMK) vs. Michler's Ketone (MK) — Distinguishing the Oxidation State

Direct head‑to‑head Ames test data demonstrate that 4,4′‑methylenebis(N,N‑dimethyl)benzamine (reduced Michler's ketone, RMK, CAS 101‑61‑1) is unequivocally mutagenic in Salmonella typhimurium TA100, whereas Michler's ketone (MK, CAS 90‑94‑8) shows no mutagenic activity under identical conditions [1]. The mutagenic response of RMK was linear across 1–33 µg/plate with phenobarbital‑induced mouse‑liver S9 activation [1]. Because 4,4′‑Bis(dimethylamino)benzhydrol occupies an intermediate oxidation state between MK and RMK, this binary mutagenicity divergence provides a critical safety‑differentiation anchor: the hydrol's toxicological profile cannot be assumed from either the ketone or the fully reduced methane, necessitating compound‑specific safety data rather than read‑across.

Genetic Toxicology Dye Intermediate Safety Mutagenicity Screening

Electron‑Beam Color Imaging Contrast: 4,4′-Bis(dimethylamino)benzhydrol (BH) vs. Rhodamine B Base (RB)

In a head‑to‑head electron‑beam direct‑writing study, poly(methyl methacrylate) films containing 4,4′‑bis(dimethylamino)benzhydrol (BH) and an acid generator yielded clear 100–200 nm line‑and‑space patterns with a dose of only 10 µC/cm², whereas Rhodamine B base (RB) films required a substantially higher dose for comparable image fidelity [1]. The protonated BH species exhibits λmax at 612 nm (blue), spectrally resolved from protonated RB at 560 nm (red), enabling dual‑color imaging without cross‑talk [1]. This two‑fold differentiation — lower required dose for sub‑200 nm resolution and a distinct, longer‑wavelength absorption band — directly selects BH over RB for applications demanding high‑sensitivity blue‑channel patterning.

Electron‑Beam Lithography Acid‑Chromic Imaging Nanopatterning

Human Mercaptalbumin Colorimetric Assay: Michler's Hydrol Correlation with HPLC Reference

Michler's Hydrol (4,4′‑Bis(dimethylamino)benzhydrol) was validated as a colorimetric probe for human mercaptalbumin (HMA) against HPLC as the reference method. HMA concentrations measured by Michler's Hydrol assay showed a correlation coefficient of r² = 0.97 with reference HPLC values, and the proportion of non‑mercaptalbumin (HNA%) obtained by combining Michler's Hydrol with a bromocresol purple assay gave r² = 0.96 with an average deviation of only 2.4% from HPLC [1]. The assay exploits the decrease in absorbance at 612 nm upon reaction with free thiols, a mechanism not shared by conventional thiol reagents such as DTNB (Ellman's reagent), which absorbs at 412 nm [1]. This orthogonal spectral window reduces interference in complex biological matrices.

Clinical Biochemistry Redox Biomarker Assay Thiol Quantification

Asymmetric SN1‑Type α‑Alkylation: Michler's Hydrol as a Bench‑Stable Electrophile for Enantioselective C–C Bond Formation

Michler's Hydrol functions as a bench‑stable precursor to a resonance‑stabilized diarylmethyl carbocation, enabling an enantioselective direct α‑alkylation of 2‑oxindoles via an SN1‑type pathway. Under co‑catalysis by a bis‑cinchona alkaloid and a Brønsted acid, the reaction delivered good to high yields and enantioselectivities [1]. Structurally analogous triarylmethane leuco bases (e.g., leuco crystal violet) contain a fully substituted central carbon and cannot generate the requisite diarylcarbenium ion, precluding this SN1 manifold. Michler's ketone, conversely, lacks the hydroxyl leaving group and requires pre‑reduction before entering the same catalytic cycle.

Asymmetric Catalysis Synthetic Methodology Oxindole Functionalization

Physical Property Differentiation: Melting Point and Molecular Weight vs. N‑Ethyl Homolog

4,4′‑Bis(dimethylamino)benzhydrol (MW = 270.37 g/mol) melts at 100–102 °C [1], while its N,N‑diethylamino homolog (4,4′‑Bis(diethylamino)benzhydrol, CAS 134‑91‑8) has a molecular weight of 326.48 g/mol and a melting point of 78–83 °C . The ~20 °C lower melting point and 21 % higher molecular weight of the diethyl analog directly affect solid‑state stability during storage, solubility in lipophilic formulations, and molar stoichiometry in reactions. For procurement specifications requiring a solid intermediate that remains free‑flowing at ambient temperatures up to ~35 °C, the dimethyl compound's higher melting point provides a wider safety margin against sintering or caking during tropical shipping and storage.

Formulation Development Process Chemistry Solid‑State Handling

Amyloid Fibril Sensing: Michler's Hydrol Blue (MHB) vs. Thioflavin T (ThT) — Environmental Sensitivity and Strain Differentiation

Michler's hydrol blue (MHB), the protonated/cationic form of 4,4′‑Bis(dimethylamino)benzhydrol, acts as a molecular rotor whose fluorescence quantum yield increases dramatically upon binding to amyloid fibrils. Unlike Thioflavin T (ThT), MHB differentiates between insulin and lysozyme amyloid fibrils by a more red‑shifted excitation spectrum and can distinguish between weak and strong prion strain polymorphs of Sup35NM [1]. This environmental sensitivity arises from restricted rotation of the dimethylaminophenyl groups, a photophysical mechanism not available to planar, non‑rotor dyes such as ThT or Congo Red [1].

Amyloid Detection Fluorescent Probe Prion Strain Differentiation

Procurement‑Justified Application Scenarios for 4,4'-Bis(dimethylamino)benzhydrol Based on Quantitative Differentiation Evidence


High‑Throughput Clinical Redox Biomarker Screening (HMA/HNA Ratio)

Clinical laboratories requiring scalable, cost‑effective measurement of human mercaptalbumin (HMA) can deploy the Michler's Hydrol colorimetric assay in a 96‑well plate format. The assay achieves r² = 0.97 correlation with reference HPLC without the capital and operational expense of LC‑MS instrumentation [2]. The 612 nm absorbance maximum is spectrally orthogonal to common heme‑protein interferences, providing a practical advantage over DTNB (412 nm). Procurement of high‑purity 4,4′‑Bis(dimethylamino)benzhydrol (≥98 % by HPLC) from a qualified supplier ensures batch‑to‑batch consistency in absorbance response.

Electron‑Beam Lithography for Sub‑200 nm Blue‑Channel Nanopatterning

Micro‑ and nanofabrication facilities using electron‑beam direct‑writing can employ 4,4′‑Bis(dimethylamino)benzhydrol as an acid‑chromic resist component for blue‑channel imaging. BH achieves clear 100–200 nm line‑and‑space resolution at a dose of 10 µC/cm², substantially lower than that required for Rhodamine B base in the same PMMA/acid‑generator matrix [1]. The 612 nm absorption band is well resolved from the 560 nm band of protonated RB, enabling registration‑accurate dual‑color lithography. Procurement specifications should require absence of Michler's ketone contamination, as residual carbonyl reduces acid‑chromic contrast.

Enantioselective Synthesis of 3,3‑Disubstituted Oxindoles via SN1‑Type Alkylation

Medicinal chemistry groups synthesizing chiral 3,3‑disubstituted oxindole scaffolds can use Michler's Hydrol as a bench‑stable diarylcarbenium ion precursor. Under bis‑cinchona alkaloid/Brønsted acid co‑catalysis, it enables direct asymmetric α‑alkylation in good to high yields with significant enantioselectivity [3]. This catalytic manifold is not accessible with Michler's ketone (requires pre‑reduction), leuco crystal violet (no leaving group), or simple benzyl alcohols (less stabilized carbocation). Procurement for this application demands anhydrous material with verified hydroxyl content, as water competes for the carbocation intermediate.

Amyloid Polymorphism Research and Prion Strain Differentiation

Structural biology laboratories investigating amyloid fibril architecture or prion strain biology can employ Michler's Hydrol Blue (MHB) as a molecular‑rotor fluorescent probe. MHB differentiates between insulin and lysozyme amyloid fibrils via a red‑shifted excitation spectrum and resolves weak vs. strong Sup35NM prion strain polymorphs — capabilities not shared by Thioflavin T or Congo Red [4]. Procurement of the leuco base form (4,4′‑Bis(dimethylamino)benzhydrol) allows in‑situ generation of MHB by acidification immediately before use, avoiding dye aggregation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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